molecular formula C12H12N2O3 B3003113 N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide CAS No. 118179-10-5

N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide

Cat. No. B3003113
CAS RN: 118179-10-5
M. Wt: 232.239
InChI Key: BFNVITUGQRFIBS-UHFFFAOYSA-N
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Description

“N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), and a phenoxy group, which is a phenyl ring connected to an oxygen atom. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the phenoxy group. These functional groups could potentially participate in various chemical reactions and could also influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

The oxazole ring and the phenoxy group in the compound can potentially undergo various chemical reactions. The oxazole ring, for example, can participate in electrophilic substitution reactions, while the phenoxy group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the phenoxy group. For example, the compound might exhibit polarity due to the presence of the oxygen atom in the phenoxy group .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, its physical and chemical properties, and its potential biological activities. Such research could contribute to the development of new pharmaceuticals or other useful chemical products .

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-7-12(17-14-9)13-11(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNVITUGQRFIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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